Lipophilicity Modulation: LogP Shift Driven by N-Acetyl Group Versus N-Methyl and N-Unsubstituted Analogs
The introduction of an N-acetyl group in 4-(4-acetylpiperazin-1-yl)benzoic acid yields a calculated LogP of 1.05620 [1]. This value represents a substantial increase in lipophilicity compared to the N-unsubstituted analog 4-(piperazin-1-yl)benzoic acid (LogP ~ -0.5 to 0.0 estimated) and a more moderate increase relative to the N-methyl analog 4-(4-methylpiperazin-1-yl)benzoic acid, which has a reported Consensus Log P of 0.72 . The ~0.34 LogP unit difference between the acetyl and methyl derivatives corresponds to an approximate 2.2-fold difference in partition coefficient, which can significantly impact passive membrane permeability and cellular uptake in whole-cell assays.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 1.05620 |
| Comparator Or Baseline | 4-(4-Methylpiperazin-1-yl)benzoic acid: 0.72 (Consensus Log Po/w); 4-(Piperazin-1-yl)benzoic acid: ~ -0.5 to 0.0 (estimated) |
| Quantified Difference | ΔLogP = +0.34 vs. N-methyl analog; ΔLogP = +0.6 to +1.5 vs. N-unsubstituted analog |
| Conditions | Calculated LogP values from standardized computational models (ChemSrc and vendor-reported consensus predictions) |
Why This Matters
For medicinal chemists optimizing lead series for CNS penetration or cellular activity, the acetyl derivative offers an intermediate lipophilicity that cannot be achieved by simply using the more polar unsubstituted piperazine or the less polar methyl analog, enabling finer control over ADME properties.
- [1] ChemSrc. (2019). 4-(4-Acetylpiperazin-1-yl)benzoic acid: LogP value. CAS 104080-55-9. View Source
